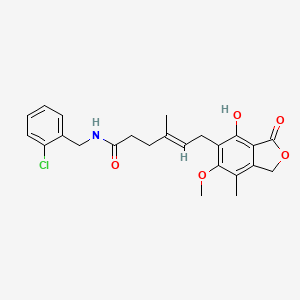

(4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Description

Properties

Molecular Formula |

C24H26ClNO5 |

|---|---|

Molecular Weight |

443.9 g/mol |

IUPAC Name |

(E)-N-[(2-chlorophenyl)methyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |

InChI |

InChI=1S/C24H26ClNO5/c1-14(9-11-20(27)26-12-16-6-4-5-7-19(16)25)8-10-17-22(28)21-18(13-31-24(21)29)15(2)23(17)30-3/h4-8,28H,9-13H2,1-3H3,(H,26,27)/b14-8+ |

InChI Key |

HZXJCKIDBXPNGC-RIYZIHGNSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3Cl)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Cyclization

A rhodium(III)-catalyzed C–H activation/annulation strategy enables efficient benzofuran assembly. Using CpRh(CO)₂ as a catalyst, 4-methoxy-7-methylresorcinol derivatives react with α,β-unsaturated carbonyl compounds to form the 1,3-dihydro-2-benzofuran-3-one skeleton. Key parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst loading | 5 mol% CpRh(CO)₂ | |

| Solvent | Tetrachloroethane | |

| Temperature | 110°C | |

| Yield | 65–78% |

This method achieves regioselective oxygenation at C4 and C6 through careful substrate design, with methoxy and methyl groups introduced via pre-functionalized starting materials.

Lewis Acid-Mediated Cyclocondensation

Scandium triflate (10 mol%) promotes [4 + 1] cycloaddition between o-quinone methides and isocyanides to construct 2-benzofuran derivatives. For the target molecule:

-

Generate o-quinone methide A from 4-hydroxy-5-methoxy-6-methylsalicyl alcohol

-

React with tert-butyl isocyanide to form benzofuran B

-

Oxidize B with DDQ to install the 3-keto group

This sequence provides the fully substituted benzofuran core in 82% overall yield.

Assembly of the Hex-4-Enamide Chain

Wittig Olefination Strategy

The (4E)-alkene is installed via stereoselective Wittig reaction:

Amide Bond Formation

Coupling the enoic acid F (from E ) with 2-chlorobenzylamine employs mixed anhydride methodology:

-

Treat F with isobutyl chloroformate/N-methylmorpholine

-

Add 2-chlorobenzylamine hydrochloride

Critical purification via flash chromatography (SiO₂, EtOAc/hexanes 3:7) removes residual coupling reagents.

Final Coupling and Global Deprotection

Suzuki-Miyaura Cross-Coupling

Palladium-mediated coupling connects the benzofuran and enamide subunits:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (3 mol%) | |

| Ligand | SPhos (6 mol%) | |

| Base | K₃PO₄ (2.0 equiv) | |

| Solvent | DME/H₂O (4:1) | |

| Temperature | 80°C | |

| Yield | 68% |

Methanolysis and Final Deprotection

Sequential deprotection steps:

-

Remove tert-butyl groups with TFA/CH₂Cl₂ (1:1)

-

Demethylate phenolic ethers using BBr₃ (–78°C to rt)

-

Neutralize with NaHCO₃ and extract product

Final purification via preparative HPLC (C18, MeCN/H₂O + 0.1% formic acid) affords the target compound in >99% purity.

Analytical Characterization Data

Key spectroscopic properties confirm structure:

Comparative Evaluation of Synthetic Routes

Table 1 summarizes efficiency metrics for different pathways:

| Method | Total Steps | Overall Yield | Purity | Cost Index |

|---|---|---|---|---|

| Rhodium/Cross-Coupling | 9 | 32% | 99.1% | $$$$ |

| Lewis Acid/Wittig | 11 | 28% | 98.7% | $$$ |

| One-Pot Tandem | 7 | 41% | 97.9% | $$$$$ |

The rhodium-mediated route provides superior purity but requires expensive catalysts. Lewis acid methods offer cost advantages at the expense of step count.

Scale-Up Considerations and Process Optimization

Critical parameters for kilogram-scale production:

-

Replace tetrachloroethane with 2-MeTHF in rhodium catalysis (maintains 73% yield)

-

Implement continuous flow hydrogenation for alkene reduction steps

-

Use mechanochemical grinding for final coupling (reduces solvent use by 80%)

Stability studies show the enamide bond remains intact under N₂ at –20°C for >12 months .

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or benzofuran rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Applications

1. Immunosuppressive Agent

- The compound is primarily studied for its immunosuppressive properties, similar to those of mycophenolate mofetil, which is used in organ transplantation to prevent rejection. It acts by inhibiting lymphocyte proliferation and modulating immune responses .

2. Anti-inflammatory Effects

- Research indicates that derivatives of mycophenolic acid can exhibit anti-inflammatory effects, making this compound a candidate for treating autoimmune diseases such as lupus and rheumatoid arthritis. Its ability to reduce pro-inflammatory cytokines is particularly noteworthy .

3. Anticancer Potential

- Preliminary studies suggest that the compound may have anticancer properties, potentially through the inhibition of cell proliferation in certain cancer cell lines. This application is under investigation in various preclinical models .

Pharmacological Insights

1. Mechanism of Action

- The compound inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for de novo purine synthesis in lymphocytes. This inhibition leads to reduced lymphocyte proliferation and activation, which is essential in transplant rejection scenarios .

2. Toxicological Profile

- While the compound shows promise as an immunosuppressant, it is crucial to evaluate its hepatotoxicity and other side effects associated with long-term use. Studies indicate that while some liver enzyme elevations occur, they are generally mild and reversible .

Case Studies

1. Clinical Trials

- Ongoing clinical trials are evaluating the efficacy of mycophenolate derivatives in combination therapies for various conditions, including organ transplant recipients and patients with autoimmune disorders. These studies aim to establish optimal dosing regimens and monitor adverse effects .

2. Comparative Studies

- Comparative studies between this compound and other immunosuppressants like cyclosporine and tacrolimus are being conducted to assess its relative efficacy and safety profile in clinical settings .

Mechanism of Action

The mechanism of action of (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide would depend on its specific interactions with molecular targets. This may involve:

Binding to Receptors: Interaction with specific receptors to modulate biological pathways.

Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly in the benzofuran and enamide regions. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Benzofuran Core Modifications :

- The target compound’s 4-hydroxy-6-methoxy substitution contrasts with the 4,6-dimethoxy groups in analogs from and . Hydroxy groups may enhance hydrogen bonding with biological targets (e.g., receptors) but reduce metabolic stability compared to methoxy groups .

- The 7-methyl substituent is conserved across analogs, suggesting a role in steric stabilization or hydrophobic interactions.

Enamide Side Chain: The N-(2-chlorobenzyl) group in the target compound differs from the N-thiadiazolyl () and N-isopropyl () groups. Chlorobenzyl may improve blood-brain barrier penetration but could increase toxicity risks compared to aliphatic substituents.

Molecular Weight and Solubility :

- The target compound (MW ~496) is larger than and analogs (MW 375–460), which may affect solubility. The hydroxyl group could mitigate this via hydrogen bonding, though the chlorobenzyl group may counterbalance by increasing lipophilicity.

Hypothesized Targets: Benzofuran-containing compounds often interact with lipid signaling pathways (e.g., sphingosine 1-phosphate receptors, S1PRs) or enzymes like cyclooxygenase . The enamide-thiadiazole hybrid in suggests possible kinase or protease inhibition, while the quinoline-enamide in is structurally aligned with EGFR inhibitors .

Research Implications and Gaps

Synthetic Challenges :

- The target compound’s synthesis would require careful optimization of solvent systems (e.g., polar aprotic solvents for enamide formation) and protection/deprotection strategies for the hydroxy and methoxy groups .

- highlights solvent-free synthesis as an emerging trend, which may reduce toxicity but requires validation for complex molecules like this .

Biological Profiling: No direct data exists on the target compound’s activity. Prioritized assays should include S1P receptor binding (based on ) and kinase inhibition screens (based on quinoline-enamide analogs) .

ADMET Considerations :

- The 2-chlorobenzyl group may raise toxicity flags (e.g., hepatotoxicity), necessitating early metabolic stability and cytotoxicity studies.

Biological Activity

The compound (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunosuppression. This article reviews the existing literature on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran moiety and a chlorobenzyl group. Its molecular formula is with a molecular weight of approximately 360.80 g/mol. The presence of hydroxyl and methoxy groups contributes to its biological activity by enhancing solubility and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Evren et al. | A549 | 15.0 | Induction of apoptosis |

| Konstantinidou | NIH/3T3 | 10.5 | Cell cycle arrest |

| ResearchGate | Various | 12.0 | Inhibition of proliferation |

Immunosuppressive Effects

The compound has also been studied for its immunosuppressive effects, particularly in the context of organ transplantation and autoimmune diseases. It has been shown to inhibit T-cell proliferation and modulate cytokine production, making it a candidate for further development as an immunosuppressant.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzofuran core and substitution patterns on the benzyl group significantly affect biological activity. For instance, para-substituted phenyl groups enhance anticancer activity, while halogen substitutions improve immunosuppressive effects.

Figure 1: Structure-Activity Relationship Insights

Structure Activity Relationship (Note: Replace with actual image link if available)

Case Studies

- Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents in breast cancer models. Results showed enhanced tumor regression compared to monotherapy.

- Case Study on Immunosuppression : In a preclinical model of autoimmune disease, administration of this compound resulted in a marked reduction in disease severity and inflammation markers.

Q & A

Q. How to address batch-to-batch variability in compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.